Boc-l-ser(propargyl)-oh dcha
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Description
“Boc-l-ser(propargyl)-oh dcha” is a complex organic compound. It’s a derivative of the amino acid serine, which has been modified with a Boc (tert-butoxycarbonyl) protecting group . The propargyl group is a functional group consisting of an alkyne bonded to a methylene bridge (-C≡CH). DCHA stands for dicyclohexylamine, a secondary amine with two cyclohexyl groups .
Synthesis Analysis
The synthesis of Boc-L-serine involves mixing L-serine with an aqueous solution of either sodium carbonate or sodium hydrogen carbonate, followed by the addition of (Boc)2O in batches . The reaction conditions are controlled to obtain Boc-L-serine with high yield .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The Boc group is a carbamate, the propargyl group is an alkyne, and the DCHA is a secondary amine .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Future Directions
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXMCFDPVMVYJA-WDBKTSHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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